molecular formula C10H11N5O2 B11472842 N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-methoxy-5-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11472842
M. Wt: 233.23 g/mol
InChI Key: OBMPMDFXIJSQQU-UHFFFAOYSA-N
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Description

N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that features a methoxy group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acetamide Formation: The final step involves the formation of the acetamide moiety, which can be accomplished by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or acetamide positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

    Chemical Research: It can be employed as a reagent or catalyst in various organic synthesis reactions, contributing to the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]ACETAMIDE: This compound features an indole ring instead of a tetrazole ring, which may result in different biological activities and applications.

    N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE:

Uniqueness

N-[2-METHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]ACETAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

N-[2-methoxy-5-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C10H11N5O2/c1-7(16)12-9-5-8(3-4-10(9)17-2)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16)

InChI Key

OBMPMDFXIJSQQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)OC

Origin of Product

United States

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